molecular formula C15H13ClN4O2S2 B2543628 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879942-16-2

5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

カタログ番号: B2543628
CAS番号: 879942-16-2
分子量: 380.87
InChIキー: WHTCCLGFGXCFPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 5, a methylsulfanyl group at position 2, and a carboxamide linkage to a 5-ethoxy-1,3-benzothiazol-2-yl moiety. This structure combines pharmacophoric elements common in kinase inhibitors and antimicrobial agents, such as the pyrimidine ring (a nucleic acid mimic) and the benzothiazole scaffold (known for bioactivity in medicinal chemistry) .

特性

IUPAC Name

5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-11-10(6-8)18-15(24-11)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTCCLGFGXCFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole. Subsequent functionalization introduces the ethoxy group at the 5-position and the chloro group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The chloro group can be reduced to form an amine.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Ethyl ester from oxidation of the ethoxy group.

  • Amine from reduction of the chloro group.

  • Substituted pyrimidine derivatives from nucleophilic substitution.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C15H13ClN4O2S2
  • Molecular Weight : 380.87 g/mol
  • Density : Approximately 1.50 g/cm³

The structure features a pyrimidine ring substituted with a chlorobenzothiazole moiety and a methylsulfanyl group, which contribute to its biological activity.

Antimicrobial Properties

Research has shown that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial activity. Studies indicate that the compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values are vital for determining efficacy against various strains.

Compound MIC (µg/mL) Inhibition (%)
5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide10095
Standard Antibiotic (e.g., Penicillin)5098

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features showed significant cytotoxicity against human ovarian and colon cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study found that compounds related to this structure exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.9 µM against pancreatic carcinoma cells, indicating strong potential as anticancer agents.

Synthesis and Production

The synthesis of 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole ring.
  • Introduction of the pyrimidine moiety.
  • Substitution reactions to attach the methylsulfanyl group and chloro substituents.

Industrial methods may utilize continuous flow reactors for efficient large-scale production while maintaining high purity levels.

Potential Applications in Drug Development

Given its promising biological properties, this compound could serve as a lead structure in drug discovery programs targeting infectious diseases and cancer. Further research into its pharmacokinetics and toxicity profiles is necessary to assess its viability as a therapeutic agent.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .

類似化合物との比較

a) Chlorine and Sulfur-Containing Groups

  • Target Compound : 5-chloro and 2-(methylsulfanyl) groups .
  • Analog 1: 5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide () replaces methylsulfanyl with a sulfonyl group and substitutes benzothiazole with a thiadiazole ring.
  • Analog 2 : 2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () features a bulkier benzylsulfonyl group, which may sterically hinder interactions but increase metabolic stability .

b) Modifications to the Carboxamide-Linked Heterocycle

  • Target Compound: 5-ethoxy-1,3-benzothiazol-2-yl group. The ethoxy substituent may enhance solubility compared to non-polar alkyl chains.
  • Analog 3 : 5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide () substitutes ethoxy with methoxy and methylsulfanyl with propylsulfanyl. Longer alkyl chains (propyl) could increase lipophilicity, affecting pharmacokinetics .

Functional Group Impact on Bioactivity

Compound Pyrimidine Substituents Heterocycle Modifications Key Functional Differences Potential Implications
Target Compound 5-Cl, 2-SMe 5-ethoxy-1,3-benzothiazol-2-yl Balanced lipophilicity Moderate solubility/binding
Compound 5-Cl, 2-SO₂(4-MeBenzyl) 5-ethyl-1,3,4-thiadiazol-2-yl Sulfonyl group, thiadiazole Enhanced target affinity
Compound 5-Cl, 2-SPr 6-methoxy-1,3-benzothiazol-2-yl Propylsulfanyl, methoxy Increased lipophilicity
Compound 5-Cl, 2-SMe 4-(4-Me-piperazinyl)phenyl Piperazine moiety Improved solubility/CNS access

生物活性

5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is C15H13ClN4O2S2, with a molecular weight of approximately 380.87 g/mol. The compound features a benzothiazole moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC15H13ClN4O2S2
Molecular Weight380.87 g/mol
Density1.50 ± 0.1 g/cm³
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core followed by the introduction of the ethoxy group and the pyrimidine ring. The final step involves functionalizing the compound with a carboxamide group .

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways .

Table: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)Target Cell Lines
Compound A35MCF-7, A549
Compound B62HeLa
Compound C48MCF-10A

The mechanism by which this compound exerts its biological activity likely involves interaction with specific proteins or enzymes. Benzothiazole derivatives have been shown to inhibit key pathways involved in cell proliferation and survival, particularly through inhibition of tyrosine kinases such as EGFR and BRAF .

Case Studies and Research Findings

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of related benzothiazole derivatives, compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
  • Cytotoxicity Assessment : MTT assays conducted on various cell lines revealed that while some derivatives exhibited cytotoxic effects, others maintained high cell viability at concentrations up to 50 µM, suggesting a selective action against cancer cells without affecting normal cells significantly .
  • In Silico Studies : Molecular docking studies indicated favorable binding interactions between the compound and target enzymes involved in cancer progression, supporting its potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and what key intermediates are involved?

The compound is synthesized via multi-step protocols involving heterocyclic coupling and functional group transformations. A common approach includes:

  • Thiazole ring formation : Reacting 5-ethoxy-1,3-benzothiazol-2-amine with chloroacetyl derivatives to anchor the benzothiazole core .
  • Pyrimidine functionalization : Introducing the methylsulfanyl and chloro groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrimidine-carboxylic acid to the benzothiazole amine . Key intermediates include 2-(methylsulfanyl)-5-chloropyrimidine-4-carboxylic acid and 5-ethoxy-1,3-benzothiazol-2-amine, which require rigorous purity validation via HPLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural elucidation : X-ray crystallography (for single-crystal intermediates) and NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to confirm regiochemistry and substituent orientation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect trace byproducts .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points, critical for storage .

Q. How is the biological activity of this compound typically assessed in preliminary screens?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts or radiometric methods .
  • Cell-based viability tests : Dose-response curves (IC₅₀) in cancer cell lines, with controls for off-target effects (e.g., mitochondrial toxicity via MTT assays) .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for this compound?

  • Reaction path searching : Quantum mechanical calculations (DFT) to identify low-energy transition states and minimize side reactions (e.g., over-chlorination) .
  • Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction yields, particularly for polar aprotic solvents like DMF or THF .
  • Machine learning : Training models on existing benzothiazole-pyrimidine synthesis data to predict optimal stoichiometry and catalyst loading .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Selectivity profiling : Use kinome-wide screening panels to identify off-target interactions that may explain variability .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to contextualize outliers and identify assay-specific artifacts .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or polymeric micelles to improve plasma half-life .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the ethoxy or methylsulfanyl moieties for controlled release .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent scanning : Systematically replace the 5-ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to assess steric effects on target binding .
  • Bioisosteric replacement : Substitute the methylsulfanyl group with sulfoxide or sulfone to modulate electronic properties and metabolic stability .
  • Crystallographic docking : Use solved protein-ligand structures (e.g., kinase domains) to identify underutilized binding pockets for functionalization .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Reactor design : Optimize mixing efficiency for exothermic amide coupling steps using segmented flow reactors .
  • Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., pH-controlled recrystallization) .
  • Waste reduction : Implement solvent recovery systems (e.g., nanofiltration) for DMF or dichloromethane .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。